3,4-Dimethyl-5-(trifluoromethyl)benzenamine
Description
Properties
IUPAC Name |
3,4-dimethyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5-3-7(13)4-8(6(5)2)9(10,11)12/h3-4H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMSCAGPWRIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248451 | |
| Record name | Benzenamine, 3,4-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-20-6 | |
| Record name | Benzenamine, 3,4-dimethyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,4-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-(trifluoromethyl)benzenamine typically involves the nitration of 3,4-dimethylbenzoic acid followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:
Nitration: 3,4-Dimethylbenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5 position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-(trifluoromethyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and selectivity of drug candidates. Key applications include:
- Targeting Biological Pathways: It is utilized in the synthesis of drugs that inhibit specific enzymes and receptors involved in diseases such as cancer and diabetes. For instance, compounds derived from this structure have shown efficacy against tyrosine kinases associated with various neoplastic diseases, including leukemia .
- Enhanced Drug Efficacy: The trifluoromethyl group contributes to improved pharmacokinetic properties, allowing for better absorption and bioavailability of therapeutic agents .
Agricultural Chemicals
In the agricultural sector, 3,4-dimethyl-5-(trifluoromethyl)benzenamine is employed in the formulation of agrochemicals. Its applications include:
- Pesticide Development: The compound enhances the efficacy of crop protection products by improving their effectiveness against pests and diseases. Its chemical structure allows for modifications that can lead to more potent formulations .
- Herbicides and Fungicides: Research indicates that derivatives of this compound can be optimized for use as herbicides or fungicides, providing safer and more effective options for crop management .
Material Science
The compound also plays a crucial role in material science:
- Polymer Synthesis: It is used in the production of advanced materials such as polymers that require specific thermal and chemical resistance properties. The incorporation of trifluoromethyl groups can significantly enhance material performance under extreme conditions .
- Coatings Development: Its unique properties make it suitable for developing coatings that offer enhanced durability and resistance to environmental factors .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying complex biological systems:
- Enzyme Interaction Studies: Researchers utilize this compound to investigate enzyme interactions and cellular processes, contributing to a deeper understanding of metabolic pathways and disease mechanisms .
- Fluorinated Compounds Research: The trifluoromethyl group allows for exploration into fluorinated compounds known for their unique reactivity and stability, which are essential in various biochemical applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting specific biological pathways | Improved efficacy and bioavailability |
| Agricultural Chemicals | Formulation of pesticides, herbicides, fungicides | Enhanced efficacy against pests/diseases |
| Material Science | Polymer synthesis and coatings development | Increased thermal/chemical resistance |
| Biochemical Research | Enzyme interaction studies | Insight into metabolic pathways |
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous benzenamine derivatives with trifluoromethyl, methyl, and other functional groups. Key comparisons include:
Substituent Position and Electronic Effects
- 3,4-dimethyl in the target compound).
- 4-Chloro-3-(trifluoromethyl)benzenamine (Synonyms: 5-amino-2-chlorobenzotrifluoride): Replaces a methyl group with chlorine at the 4-position. Chlorine’s electronegativity reduces electron density on the ring, making this compound less reactive in coupling reactions compared to the target compound .
Functional Group Variations
- N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (Ethalfluralin): A dinitro-substituted derivative used as a pre-emergent herbicide. The nitro groups enhance oxidative stability but reduce solubility in polar solvents compared to the non-nitrated target compound .
- N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide (Mefluidide): Incorporates a sulfonamide group instead of a primary amine. This modification increases hydrogen-bonding capacity, making mefluidide more water-soluble but less thermally stable .
Reactivity in Enzymatic Reduction
- 3-Nitrobenzotrifluoride : Enzymatic reduction studies show that nitroaromatics with –CF₃ groups are reduced to hydroxylamines rather than amines unless conjugated with specific ring systems. The target compound’s primary amine group avoids this limitation, enabling direct use in amine-based syntheses .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
3,4-Dimethyl-5-(trifluoromethyl)benzenamine, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications through a detailed examination of recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzenamine core. The synthesis typically involves several steps:
- Nitration : 3,4-Dimethylbenzoic acid is nitrated using concentrated sulfuric and nitric acids.
- Reduction : The resulting nitro compound is reduced to an amine using iron powder in hydrochloric acid.
- Trifluoromethylation : A trifluoromethyl group is introduced using trifluoromethyl iodide.
These synthetic routes are essential for producing the compound in both laboratory and industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. For instance, a study demonstrated that derivatives of similar trifluoromethyl-substituted compounds exhibited low IC50 values against pancreatic cancer cell lines such as BxPC-3 and Panc-1, indicating strong antiproliferative effects. The IC50 values reported were 0.051 µM and 0.066 µM respectively, showcasing its potency compared to normal human lung fibroblasts (WI38), which had an IC50 of 0.36 µM .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with biological membranes and proteins.
- Target Interaction : The compound may interact with specific molecular targets, altering biochemical pathways that lead to antimicrobial or anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3,4-Dimethylbenzenamine | Lacks trifluoromethyl group | Different reactivity |
| 5-(Trifluoromethyl)benzenamine | Lacks methyl groups | Altered chemical properties |
| 3,4-Dimethyl-5-(trifluoromethyl)benzoic acid | Contains carboxylic acid group | Different biological behavior |
The presence of both methyl and trifluoromethyl groups in this compound contributes to its distinct chemical stability and potential applications in pharmaceuticals.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Studies : In vitro tests on pancreatic cancer cell lines revealed that derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts. The mechanism was hypothesized to involve DNA intercalation due to the planar structure of these compounds .
- Antimicrobial Studies : Tests against resistant bacterial strains demonstrated that certain derivatives exhibited significant inhibition rates, indicating potential for development as new antibiotics.
Q & A
Synthesis and Optimization
Basic: What are the key steps for synthesizing 3,4-Dimethyl-5-(trifluoromethyl)benzenamine? The synthesis typically involves:
- Nitration and reduction : Introduce amino groups via nitration of a pre-substituted benzene ring followed by catalytic hydrogenation (e.g., Pd/C, H₂) .
- Trifluoromethylation : Use reagents like CF₃Cu or CF₃I under Ullmann coupling conditions to install the trifluoromethyl group .
- Methylation : Alkylate positions 3 and 4 using methyl halides and a base (e.g., K₂CO₃) in polar aprotic solvents .
Advanced: How can regioselectivity challenges during trifluoromethylation be addressed?
- Employ directing groups (e.g., -NH₂) to enhance positional control.
- Use transition-metal catalysts (e.g., Pd or Cu) with ligands to stabilize intermediates and reduce side reactions .
- Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor kinetic over thermodynamic products .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure?
- NMR : ¹H NMR identifies methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹⁹F NMR confirms the -CF₃ group (δ ~-60 to -65 ppm) .
- FTIR : Look for N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 219 (C₉H₁₀F₃N) .
Advanced: How to resolve ambiguities in aromatic proton splitting patterns?
- Use 2D NMR (COSY, HSQC) to assign coupling constants and differentiate between meta/para substituents.
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
Thermodynamic and Stability Data
Basic: What are the reported phase change properties?
- Boiling Point : 358 K under reduced pressure (0.02 bar) .
- Melting Point : Analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzenamine) melt at ~50–60°C, suggesting similar thermal behavior .
Advanced: How to assess thermal stability for storage and reactions?
- Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C for related trifluoromethyl benzenamines) .
- Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic/endothermic events .
Safety and Toxicity
Basic: What safety precautions are recommended for handling?
- GHS Hazards : Skin irritation (Category 2), acute oral toxicity (Category 4), and respiratory sensitization (Category 1B) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of dust/vapors .
Advanced: How to design toxicity studies for byproducts?
- Use in vitro assays (e.g., Ames test for mutagenicity) to evaluate metabolites.
- Conduct in vivo studies on model organisms (e.g., zebrafish) to assess organ-specific toxicity .
Reactivity in Cross-Coupling Reactions
Basic: Can this compound participate in palladium-catalyzed couplings? Yes. The -NH₂ group acts as a directing group for:
- Buchwald-Hartwig Amination : Couple with aryl halides using Pd(OAc)₂/XPhos .
- Suzuki-Miyaura : Requires protection of -NH₂ (e.g., as -NHAc) to prevent catalyst poisoning .
Advanced: How to enhance coupling efficiency with electron-deficient partners?
- Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates.
- Additives like Cs₂CO₃ improve base compatibility in polar solvents (DMF, DMSO) .
Addressing Data Contradictions
Basic: Why do boiling points vary across literature sources? Variations arise from differences in measurement conditions (e.g., pressure, purity). For example, boiling points drop significantly under reduced pressure (e.g., 358 K at 0.02 bar vs. higher at ambient pressure) .
Advanced: How to validate conflicting spectral data?
- Reproduce experiments under standardized conditions (e.g., solvent, temperature).
- Cross-validate with computational models (e.g., Gaussian for NMR chemical shifts) .
Environmental Impact and Degradation
Advanced: What methods detect environmental persistence or degradation products?
- LC-MS/MS : Identify metabolites like 3,4-dimethylbenzoic acid or trifluoroacetic acid.
- Soil Column Studies : Monitor degradation rates under varying pH and microbial activity .
Computational Modeling
Advanced: How to predict sites for electrophilic substitution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
